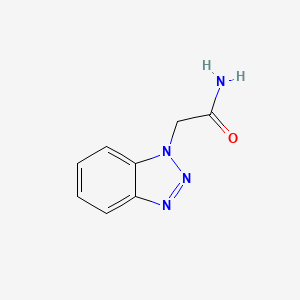

2-苯并三唑-1-基-乙酰胺

描述

2-Benzotriazol-1-YL-acetamide is a useful research compound. Its molecular formula is C8H8N4O and its molecular weight is 176.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Benzotriazol-1-YL-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzotriazol-1-YL-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

吡啶衍生物的合成

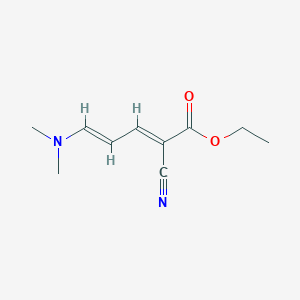

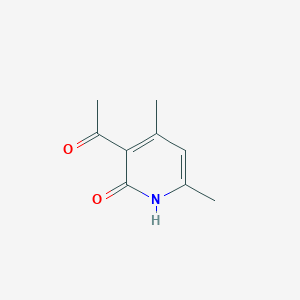

2-苯并三唑-1-基-乙酰胺在吡啶衍生物的合成中起着至关重要的作用。它用于与 α,β-不饱和酮的碱促进反应,促进以前难以获得的 3-未取代吡啶衍生物的高效且区域选择性的生产。这包括通过涉及迈克尔加成然后环化的串联环化反应合成 2-(取代氨基)吡啶和 4,6-取代吡啶-2-酮 (Katritzky 等人,1997)。

光谱和量子力学研究

苯并三唑-1-基-乙酰胺衍生物已成为广泛的光谱和量子力学研究的主题。这些研究包括生物活性苯并噻唑啉酮乙酰胺类似物的な光伏效率建模。由于其良好的光收集效率和在染料敏化太阳能电池 (DSSC) 中使用的潜力,这些化合物表现出良好的光收集效率和潜力 (Mary 等人,2020)。

杂环化合物的合成

2-苯并三唑-1-基-乙酰胺有助于合成各种杂环化合物。这包括通过与不同醛和苯并三唑反应形成的四氢-1H-吡咯[1,2-a]咪唑-2-酮和六氢咪唑并[1,2-a]吡啶-2(3H)-酮。这些化合物因其潜在的生物活性而受到关注 (Katritzky 等人,2002)。

绿色超声合成和抗菌评价

已经研究了使用 2-苯并三唑-1-基-乙酰胺以绿色超声合成将生物活性苯并噻唑核与 1,4-二取代的 1,2,3-三唑相连。这些化合物通过 1,3-偶极环加成反应合成,显示出反应时间显着减少,并且对各种细菌和真菌菌株具有有希望的抗菌活性 (Rezki,2016)。

抗菌剂的合成

2-苯并三唑-1-基-乙酰胺衍生物已被合成并评估其抗菌活性。这些衍生物对各种细菌和真菌表现出相当大的活性,突出了它们作为抗感染剂的潜力 (Jamkhandi & Disouza,2012)。

抗真菌活性

源自 2-苯并三唑-1-基-乙酰胺的化合物已证明具有抗真菌活性。这包括由 1H-苯并三唑-1-乙酸酯合成的氮杂环丁酮,它对念珠菌等真菌菌株表现出中等至良好的活性。这些化合物在抗真菌药物开发中具有潜力,并已通过分子对接研究了它们与特定受体的相互作用 (Toraskar 等人,2009)。

抗肿瘤活性

2-苯并三唑-1-基-乙酰胺衍生物已被评估其抗肿瘤活性。研究表明,该组中的某些化合物对各种癌细胞系表现出显着的活性。这突出了 2-苯并三唑-1-基-乙酰胺衍生物在癌症治疗和开发新的抗癌药物中的潜力 (Yurttaş 等人,2015)。

代谢稳定性研究

研究集中于提高源自 2-苯并三唑-1-基-乙酰胺的化合物的代谢稳定性。对化合物结构中各种杂环的研究旨在减少代谢脱乙酰作用,提高这些化合物在生物系统中的功效和稳定性 (Stec 等人,2011)。

pKa 测定

已经确定了某些 2-苯并三唑-1-基-乙酰胺衍生物的 pKa 值,有助于更好地了解它们的化学性质。这项研究对于开发新药至关重要,因为 pKa 值在药物吸收和分布中起着重要作用 (Duran & Canbaz,2013)。

缓蚀研究

已经合成并研究了 2-苯并三唑-1-基-乙酰胺的苯并咪唑衍生物的缓蚀电位。这些研究结合了理论和实验方法来评估这些化合物在腐蚀环境中保护碳钢等金属的功效 (Rouifi 等人,2020)。

作用机制

Target of Action

2-Benzotriazol-1-YL-acetamide is a compound that has been studied for its potential biological activitiesBenzotriazole derivatives have been found to interact with various enzymes and receptors in biological systems . For instance, some benzotriazole derivatives have been found to inhibit the SARS-CoV-2 main protease (3CL pro), which is essential for the replication of the virus .

Mode of Action

Benzotriazole derivatives are known to form π–π stacking interactions and hydrogen bonds with their targets . These non-covalent interactions can lead to changes in the conformation and function of the target proteins, thereby affecting their biological activities.

Biochemical Pathways

Benzotriazole derivatives have been associated with a broad spectrum of biological properties, including anticancer, antifungal, antibacterial, antiviral, and antioxidative activities . These activities suggest that benzotriazole derivatives may affect multiple biochemical pathways.

Result of Action

Benzotriazole derivatives have been found to exhibit various biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

安全和危害

未来方向

Benzotriazole derivatives, including 2-Benzotriazol-1-YL-acetamide, have been recognized for their potential in the development of new pharmaceutical lead structures . They are being explored in organic synthesis as a synthetic auxiliary and catalyst in several reactions . Future research may focus on optimizing these properties for specific applications.

属性

IUPAC Name |

2-(benzotriazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-8(13)5-12-7-4-2-1-3-6(7)10-11-12/h1-4H,5H2,(H2,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGWGWRETFLFQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368005 | |

| Record name | 2-BENZOTRIAZOL-1-YL-ACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69218-56-0 | |

| Record name | 2-BENZOTRIAZOL-1-YL-ACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

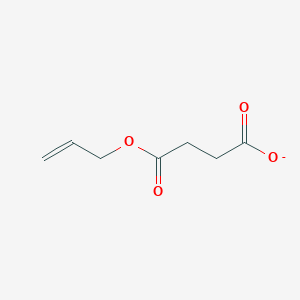

Q1: What is the main synthetic application of 2-(Benzotriazol-1-yl)acetamide highlighted in the research?

A1: 2-(Benzotriazol-1-yl)acetamide acts as a valuable building block in synthesizing substituted pyridine derivatives. Specifically, it participates in base-promoted reactions with α,β-unsaturated ketones. This reaction proceeds through a tandem [3 + 3] annulation, involving a Michael addition followed by cyclization, ultimately yielding 2-(substituted amino)pyridines or 4,6-substituted pyrid-2-ones. [] This synthetic route offers an efficient and regioselective approach to access these important heterocyclic compounds, which can be challenging to obtain through other methods.

Q2: Are there alternative synthetic routes to 2-(Benzotriazol-1-yl)acetamide besides the traditional methods?

A2: Yes, recent research [] highlights a novel synthesis of N-substituted 2-(benzotriazol-1-yl)acetamides utilizing samarium diiodide. This method involves the reaction of 1-(chloromethyl)benzotriazole with isocyanates in the presence of samarium diiodide. This approach offers a milder and potentially more efficient alternative to traditional synthetic methods, expanding the toolbox for chemists seeking to utilize this versatile compound.

Q3: What are the advantages of using Samarium Diiodide in the synthesis of N-substituted 2-(benzotriazol-1-yl)acetamides?

A3: The use of Samarium Diiodide in the synthesis of N-substituted 2-(benzotriazol-1-yl)acetamides, as described in the research [], offers several advantages:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B1332268.png)

![1-[4-(4-Chloro-phenoxy)-butyl]-piperazine](/img/structure/B1332296.png)

acetate](/img/structure/B1332300.png)